![molecular formula C10H10BrNO2 B8807058 N-[2-(2-bromoacetyl)phenyl]acetamide](/img/structure/B8807058.png)
N-[2-(2-bromoacetyl)phenyl]acetamide
Description
N-[2-(2-Bromoacetyl)phenyl]acetamide is an organic compound featuring an acetamide group attached to an ortho-substituted phenyl ring bearing a bromoacetyl moiety. This structure combines the reactivity of the bromoacetyl group—a potent alkylating agent—with the hydrogen-bonding capacity of the acetamide functionality. The compound is synthesized via bromination of N-(2-acetylphenyl)acetamide or through direct acetylation and subsequent halogenation of substituted anilines . Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol. The bromoacetyl group renders it highly reactive in nucleophilic substitution reactions, making it valuable in pharmaceutical and materials science for synthesizing heterocycles or covalent inhibitors .
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N-[2-(2-bromoacetyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)12-9-5-3-2-4-8(9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
YLLLGHVLWVDLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Benzoylphenyl)-2-bromoacetamide (CAS 14439-71-5)
- Structure : Replaces the acetyl group with benzoyl (C₆H₅CO−).
- Reactivity : The electron-withdrawing benzoyl group reduces nucleophilic reactivity compared to the acetyl-substituted parent compound.
- Applications : Used in photodynamic therapy research due to enhanced stability under UV light .
- Safety : Classified as hazardous (GHS08) due to acute toxicity and skin irritation .
N-[2-[2-(2-Bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide (CAS 2537-62-)
- Structure: Incorporates a diazenyl linker and nitro/cyano groups.
- Properties : Exhibits strong absorption in the visible spectrum (λₘₐₓ ~500 nm), making it a candidate for dye-sensitized solar cells .
- Key Difference : The extended conjugation and electron-deficient substituents enhance optoelectronic properties compared to the simpler bromoacetyl analog .
Thiophene-Based Bromoacetamides
N-(3-Acetyl-2-thienyl)-2-bromoacetamide
- Structure : Thiophene ring replaces the phenyl group.
- Synthesis : Prepared via Gewald reaction followed by acetylation .
- Reactivity : The sulfur atom in thiophene increases electron density, accelerating nucleophilic substitution at the bromoacetyl site .
- Applications: Intermediate in synthesizing thieno[2,3-b]pyridines for antimicrobial agents .
Phenoxy Acetamide Derivatives
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide
- Structure: Phenoxy ether linker with hydroxymethyl and bromo substituents.
- Bioactivity : Demonstrated anti-inflammatory (IC₅₀ = 12 μM) and analgesic activity in murine models, attributed to COX-2 inhibition .
- Comparison: The phenoxy group enhances lipophilicity, improving blood-brain barrier penetration compared to the bromoacetylphenyl analog .
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1)
- Structure: Nitrophenyl acceptor group with phenolic hydroxyl.
- Optical Properties : Exhibits fluorescence quenching in polar solvents, suggesting applications in pH-sensitive probes .
Halogenated Acetamides with Heterocycles
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Structure : Combines oxadiazole and bromophenyl moieties.
- Applications : Acts as a kinase inhibitor (IC₅₀ = 0.8 μM against EGFR) due to the oxadiazole’s ability to chelate metal ions in active sites .
Data Tables
Table 1: Structural and Functional Comparison of Bromoacetyl-Containing Compounds
Table 2: Pharmacological and Optical Properties
Compound Name | Bioactivity (IC₅₀/EC₅₀) | Optical Properties (λₘₐₓ/nm) | Key Application |
---|---|---|---|
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide | 12 μM (COX-2) | N/A | Anti-inflammatory drug lead |
N-[2-[2-(2-Bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | N/A | 500 | Dye-sensitized solar cells |
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide | 0.8 μM (EGFR) | N/A | Kinase inhibition |
Key Research Findings
Reactivity : Bromoacetyl-substituted acetamides exhibit faster alkylation kinetics than chloro or iodo analogs due to bromine’s optimal leaving-group ability .
Biological Activity: Phenoxy acetamides show superior anti-inflammatory activity compared to non-phenoxy derivatives, likely due to improved target binding .
Structural Insights : Crystallographic studies reveal that intramolecular hydrogen bonding in N-(2-benzoylphenyl)-2-bromoacetamide stabilizes the keto form, influencing its photochemical stability .
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